molecular formula C12H12N2O2 B2422509 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid CAS No. 954583-91-6

2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B2422509
CAS No.: 954583-91-6
M. Wt: 216.24
InChI Key: ZQWLJAWEADFIJE-UHFFFAOYSA-N
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Description

Key Bond Lengths and Angles

  • The pyrrole ring exhibits bond lengths consistent with aromatic delocalization: C–N = 1.367(3) Å and C–C = 1.383–1.413 Å.
  • The carboxylic acid group forms a conjugated system with the pyrrole ring, as evidenced by the C3–C5 bond length of 1.464(3) Å.
  • Dihedral angles between the pyrrole and pyridine rings measure 11.7(3)°, indicating moderate conjugation between the heteroaromatic systems.

Hydrogen Bonding and Packing

Intermolecular O–H···O hydrogen bonds (2.62–2.65 Å) link carboxylic acid groups into centrosymmetric dimers, forming a R₂²(8) motif. These dimers further connect via N–H···O interactions (2.89 Å), creating a layered structure along the a-axis. The pyridinyl nitrogen participates in weak C–H···N interactions (3.12 Å), stabilizing the three-dimensional packing.

Table 1: Crystallographic Data

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 4.5811(16)
b (Å) 19.734(7)
c (Å) 11.812(4)
β (°) 101.181(11)
Volume (ų) 1047.6(6)
Z 4

Tautomeric Equilibrium Studies in Solution Phase

While crystallographic data confirm the dominance of the 1H-pyrrole tautomer in the solid state, solution-phase studies reveal dynamic equilibria influenced by solvent polarity and pH. Nuclear magnetic resonance (NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-d₆) shows a single set of signals, suggesting rapid interconversion between tautomers at room temperature.

pH-Dependent Behavior

  • In acidic conditions (pH < 3), protonation of the pyridinyl nitrogen occurs (pKₐ ≈ 4.9), disrupting conjugation and stabilizing the 1H-pyrrole form.
  • At neutral pH, a keto-enol equilibrium emerges between the carboxylic acid and its deprotonated carboxylate form, with an estimated pKₐ of 5.79±0.50. This equilibrium modulates electron density across the pyrrole ring, as evidenced by UV-Vis spectral shifts (λ_max = 288 nm → 302 nm).

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) favor the planar conjugated structure, while protic solvents (e.g., methanol) stabilize zwitterionic forms through hydrogen bonding. Temperature-dependent NMR experiments in chloroform reveal coalescence temperatures near 240 K, corresponding to a tautomerization barrier of ~45 kJ/mol.

Comparative Electronic Structure Analysis with Analogous Pyrrole Derivatives

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d) level provide insights into the compound’s electronic structure relative to analogous derivatives.

Frontier Molecular Orbitals

  • The highest occupied molecular orbital (HOMO) localizes on the pyrrole ring (-6.32 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the pyridinyl group (-1.89 eV).
  • Substitution at position 1 with pyridin-4-yl reduces the HOMO-LUMO gap (4.43 eV) compared to methyl-substituted analogs (4.67 eV), enhancing charge-transfer capabilities.

Table 2: Electronic Properties of Pyrrole Derivatives

Compound HOMO (eV) LUMO (eV) Gap (eV)
This compound -6.32 -1.89 4.43
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid -6.15 -1.48 4.67
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid -6.41 -2.03 4.38

Substituent Effects

  • The electron-withdrawing carboxylic acid group at position 3 reduces pyrrole ring aromaticity (NICS(0) = -8.7 ppm vs. -10.2 ppm in unsubstituted pyrrole).
  • Resonance interactions between the pyridinyl nitrogen and pyrrole ring increase molecular dipole moment (5.12 D) compared to alkyl-substituted analogs (3.89 D).
  • Comparative IR spectroscopy shows ν(C=O) stretching at 1685 cm⁻¹, redshifted by 15 cm⁻¹ relative to ester derivatives, confirming enhanced conjugation.

Intermolecular Interactions

Non-covalent interaction (NCI) analysis reveals stronger π-π stacking between pyridinyl groups (binding energy = -28.6 kJ/mol) compared to phenyl-substituted derivatives (-22.1 kJ/mol). This property may influence supramolecular assembly in solid-state applications.

Properties

IUPAC Name

2,5-dimethyl-1-pyridin-4-ylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-7-11(12(15)16)9(2)14(8)10-3-5-13-6-4-10/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWLJAWEADFIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954583-91-6
Record name 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid typically involves the Vilsmeier-Haack formylation of commercially available 2,5-dimethyl-1H-pyrrole . This intermediate is then reacted with pyridine-4-carbaldehyde under suitable conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at two primary sites:

Reaction Site Reagents/Conditions Products Mechanistic Notes
Pyrrole ringKMnO₄ (acidic or neutral media)Pyrrole N-oxide derivativesElectron-rich pyrrole ring undergoes electrophilic oxidation at nitrogen
Methyl groupsCrO₃ or O₂ (catalytic oxidation)Aldehydes or ketonesRadical-mediated oxidation of methyl substituents

The pyridine ring remains generally inert under these conditions due to its electron-deficient nature, though strong oxidizing agents may produce pyridine N-oxides in specialized setups.

Reduction Reactions

The carboxylic acid group and aromatic systems participate in reductions:

Target Site Reagents/Conditions Products Key Applications
Carboxylic acidLiAlH₄ (anhydrous ether)Primary alcohol (R-CH₂-OH)Conversion to alcohol for prodrug synthesis
Pyrrole ring (partial)H₂/Pd-C (high pressure)Partially saturated pyrrolidineRare due to aromatic stabilization

Reduction of the pyridine ring is not observed under standard conditions, preserving its structural integrity.

Electrophilic Substitution

The pyrrole ring’s electron-rich nature facilitates electrophilic attacks, though steric hindrance from methyl groups limits reactivity:

Position Reagents Products Regioselectivity
C4HNO₃/H₂SO₄ (nitration)4-Nitro-pyrrole derivativeFavored due to methyl group deactivation at C2/C5
C3/C4Br₂/FeBr₃ (bromination)Mono- or di-brominated derivativesTemperature-dependent selectivity

The pyridine ring does not participate in electrophilic substitution under these conditions.

Derivatization of the Carboxylic Acid Group

The -COOH group enables versatile functionalization:

Reaction Type Reagents Products Utility
EsterificationR-OH/H⁺ (Fischer-Speier)Alkyl/aryl estersImproved lipophilicity for drug delivery
Amide formationSOCl₂ → R-NH₂Substituted amidesBiomolecular conjugation (e.g., peptides)
DecarboxylationCu/quinoline (high temperature)2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrroleSimplifies structure for further modifications

Coordination Chemistry

The pyridine nitrogen and carboxylic oxygen serve as donor atoms:

Metal Ion Ligand Sites Complex Type Applications
Cu(II)Pyridine-N, Carboxylate-OOctahedral complexesCatalysis in oxidation reactions
Fe(III)Carboxylate-OPolymeric networksMaterials science applications

Research Insights & Challenges

  • Synthetic Limitations : Steric hindrance from C2/C5 methyl groups suppresses substitution at these positions, directing reactivity to C3/C4 .

  • Biological Relevance : Derivatives generated through these reactions show enhanced antimicrobial activity compared to the parent compound.

  • Unresolved Pathways : Mechanistic details of radical-mediated oxidations (e.g., methyl → aldehyde) remain under investigation.

This compound’s multifunctional architecture positions it as a valuable scaffold in medicinal chemistry and materials science, though further studies are required to fully exploit its synthetic potential .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. It is involved in various chemical reactions, including:

  • Oxidation to form pyrrole N-oxides.
  • Reduction yielding alcohols or aldehydes.
  • Substitution leading to various substituted pyrrole derivatives depending on the reagents used .

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Activity: Studies have shown that derivatives of pyrrole compounds exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties: The compound has been investigated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Medicine

Due to its structural features, this compound is explored as a lead candidate in drug development:

  • Pharmacological Activities: It has been associated with anticonvulsant, anti-inflammatory, and analgesic effects, making it a candidate for treating neurological disorders .
  • Drug Design: The unique structural characteristics allow for modifications that enhance biological activity and selectivity towards specific molecular targets.

Industrial Applications

In addition to its laboratory uses, the compound is utilized in the development of new materials:

  • Polymers and Metal-Organic Frameworks: Its properties facilitate the creation of novel materials with enhanced functionalities for industrial applications .

Case Study 1: Antimicrobial Activity
A study published in the Bulletin of the Chemical Society of Ethiopia examined the synthesis and biological activity of pyrrolo[2,3-b]pyridine derivatives, which include compounds similar to 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. The results indicated that these compounds exhibited significant antibacterial activity against common strains, suggesting their potential as therapeutic agents .

Case Study 2: Drug Development
Research conducted on pyrrolo[2,3-b]pyridine derivatives highlighted their ability to interact with specific enzymes implicated in cancer progression. This interaction was analyzed through molecular docking studies that demonstrated favorable binding affinities, indicating their potential use in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the pyridine ring and the carboxylic acid group allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

2,5-Dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid (commonly referred to as DM-Py) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of DM-Py, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of DM-Py is C12H12N2O2C_{12}H_{12}N_{2}O_{2}, with a molecular weight of approximately 216.24 g/mol. The compound features a pyrrole ring substituted with a pyridine moiety and a carboxylic acid group, which may contribute to its biological activities.

Structural Information

PropertyValue
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
SMILESCC1=CC(=C(N1C2=CC=NC=C2)C)C(=O)O
InChIKeyZQWLJAWEADFIJE-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including DM-Py. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

A study synthesized various pyrrole derivatives and evaluated their antimicrobial efficacy against several bacterial strains. The results showed that DM-Py demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
2,5-Dimethyl PyrroleStaphylococcus aureus1810
Escherichia coli1520

The antimicrobial activity of DM-Py is believed to be mediated through several mechanisms:

  • Inhibition of Protein Synthesis : The pyrrole ring may interfere with bacterial ribosomal function.
  • Cell Membrane Disruption : The presence of the carboxylic acid group can affect membrane integrity.
  • Enzyme Inhibition : Compounds like DM-Py may inhibit key enzymes involved in bacterial metabolism.

Research Findings

Research has shown that the introduction of various substituents on the pyrrole ring can enhance biological activity. For instance, methoxy-substituted derivatives exhibited improved antibacterial properties compared to their unsubstituted counterparts. This suggests that structural modifications can be a viable strategy for developing more potent antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via [3 + 2] annulation or coupling reactions. For example:

  • Step 1 : React a pyrrole precursor (e.g., 2,5-dimethylpyrrole) with a pyridinyl halide under triethylamine-catalyzed conditions to introduce the pyridin-4-yl group .
  • Step 2 : Carboxylic acid functionalization via hydrolysis of ester intermediates, as demonstrated in analogous pyrrole-3-carboxylic acid syntheses (yields: 60–95%) .
  • Key Reagents : Triethylamine (base catalyst), DMF or DMSO as solvents, and Pd-based catalysts for cross-coupling .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Expected peaks include:
Proton/CarbonChemical Shift (δ ppm)Reference
Pyridin-4-yl protons8.5–8.7 (1H)
Pyrrole ring protons6.5–7.5 (1H)
Methyl groups2.5–2.6 (1H)
Carboxylic acid carbon~170 (13C)
  • HRMS : Confirm molecular ion ([M+H]+) with <1 ppm error .
  • X-ray crystallography : Refine using SHELX for precise bond-length/angle determination .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :

  • Step 1 : Obtain crystallographic data (via SHELX refinement) to define the 3D structure .
  • Step 2 : Perform DFT calculations to map electron density and reactive sites (e.g., carboxylic acid or pyridine nitrogen). Example: Antimalarial pyrrolones used similar models to predict binding interactions .

Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?

  • Methodological Answer :

  • NMR discrepancies : Compare with literature values (e.g., δ 13.99 ppm for carboxylic protons in analogous compounds ).
  • Purity issues : Use LCMS (e.g., 94.77% purity in ) and HPLC (e.g., 97.34% in ) to identify impurities.
  • Crystallographic ambiguity : Re-refine data using SHELXL’s robust algorithms for twinned or high-resolution datasets .

Q. How can synthesis be optimized for higher yields without compromising purity?

  • Methodological Answer :

  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh3)4) for coupling efficiency .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Workflow : Follow General Procedure F1 (amide formation) from , adjusting stoichiometry and temperature .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Modification sites :
  • Pyridine ring: Introduce electron-withdrawing groups (e.g., -CF3) to enhance bioactivity .
  • Pyrrole ring: Replace methyl groups with halogens for steric/electronic tuning .
  • Evaluation : Test analogs against biological targets (e.g., antimalarial assays in ) and correlate substituents with activity .

Key Notes for Reproducibility

  • Spectral Validation : Always cross-check NMR/HRMS with published data (e.g., δ 11.88 ppm for NH in pyrrole derivatives ).
  • Crystallography : SHELX remains the gold standard for small-molecule refinement; use SHELXL for high-resolution datasets .
  • Synthetic Protocols : Document reaction conditions meticulously (e.g., triethylamine volume, reaction time) to ensure reproducibility .

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